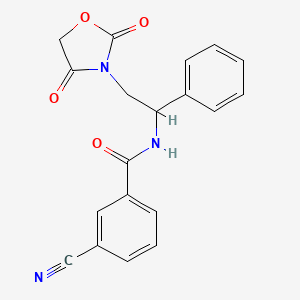

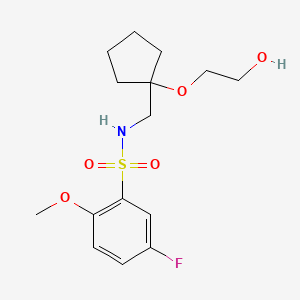

![molecular formula C20H16N4O4S3 B2537329 Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 488135-24-6](/img/structure/B2537329.png)

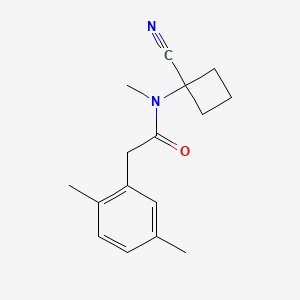

Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered C3NS ring . Benzothiazole derivatives have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, and analgesic activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis

The structure of benzothiazole derivatives can be examined using FTIR, 1H, 13C-NMR, and HRMS techniques . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemistry of benzothiazole and its derivatives has led to the development of lead compounds in medicinal chemistry . The triazole derivatives, which can be synthesized from azides and terminal alkynes, have been found to possess immense biological importance .Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, like those explored by Ammal et al. (2018), demonstrates their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, reducing corrosion rates significantly. This application is critical in industries where metal longevity is essential, such as in pipelines and infrastructure (Ammal, Prajila, & Joseph, 2018).

Crystal Engineering

Johnstone et al. (2010) discuss the role of pressure in inducing phase transitions in high-Z' structures, which are related to the synthesis and structural characterization of organic compounds. This research can inform the development of materials with tailored properties for electronics and photonics (Johnstone et al., 2010).

Heterocyclic Syntheses

The work by Schmeyers & Kaupp (2002) showcases the utility of thioureido-acetamides in generating various heterocyclic compounds through one-pot cascade reactions. These syntheses contribute to the fields of drug discovery and organic material development, offering efficient routes to complex structures (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Rezki (2016) and others have synthesized and evaluated derivatives of benzothiazole and 1,3,4-oxadiazole for antimicrobial activities. These compounds show promising results against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Rezki, 2016).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized a series of 1,3,4-oxadiazole derivatives for evaluation against cancer cell lines. Their findings indicate that some derivatives exhibit significant anticancer activity, highlighting the potential of such compounds in therapeutic applications (Ravinaik et al., 2021).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds for in silico ADME prediction, in vitro antibacterial, antifungal, and antimycobacterial activities. Their research demonstrates the compounds' drug-likeness properties and efficacy against microbial strains, contributing to drug development efforts (Pandya et al., 2019).

Mécanisme D'action

Target of Action

The primary target of Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is the enzyme DprE1 . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

This compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a compromised cell wall in the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the production of arabinogalactan is disrupted, which in turn affects the integrity of the bacterial cell wall . The downstream effects include impaired bacterial growth and survival .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, specifically targeting Mycobacterium tuberculosis . By disrupting the biosynthesis of an essential component of the bacterial cell wall, the compound exerts its anti-tubercular activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compoundFactors that could potentially affect the stability of thiazole derivatives include light, heat, and moisture .

Orientations Futures

Benzothiazole derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores . Future research could focus on further exploring the biological activities of these compounds and developing more potent inhibitors with enhanced activity .

Propriétés

IUPAC Name |

methyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S3/c1-27-18(26)12-6-2-3-7-13(12)21-16(25)10-29-19-24-23-17(28-19)11-30-20-22-14-8-4-5-9-15(14)31-20/h2-9H,10-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBJHOQBPNKJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

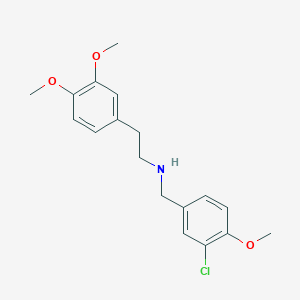

![3,5-Dimethylpyrazolyl 4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone](/img/structure/B2537246.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)